![molecular formula C12H14ClNO B149766 6-Methoxy-N-ethylquinolinium CAS No. 134907-10-1](/img/structure/B149766.png)
6-Methoxy-N-ethylquinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N-ethylquinolinium is a quaternary ammonium compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is known for its unique properties, including its ability to act as a fluorescent probe, which makes it an ideal candidate for use in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 6-Methoxy-N-ethylquinolinium is based on its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The molecule's fluorescent properties make it an ideal tool for studying these interactions in real-time.
Biochemical and Physiological Effects:
6-Methoxy-N-ethylquinolinium has been shown to have minimal effects on biochemical and physiological processes in vitro. However, its fluorescent properties allow for the visualization of biological processes in real-time, making it an invaluable tool for studying cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Methoxy-N-ethylquinolinium is its ability to act as a fluorescent probe, which allows for real-time visualization of biological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of this molecule is its relatively low quantum yield, which can make it challenging to detect in low concentrations.
Zukünftige Richtungen
There are several future directions for the use of 6-Methoxy-N-ethylquinolinium in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Additionally, this molecule could be used in the development of new imaging techniques for studying cellular processes. Finally, further research could be conducted to optimize the synthesis and purification methods for this molecule, potentially increasing its usefulness in various experiments.
Conclusion:
6-Methoxy-N-ethylquinolinium is a unique molecule that has gained significant attention in recent years due to its potential applications in scientific research. Its fluorescent properties make it an ideal candidate for use as a probe in various biochemical and physiological studies. While there are some limitations to its use, the future directions for this molecule are promising, and it is likely to continue to play a vital role in scientific research for years to come.
Synthesemethoden
The synthesis of 6-Methoxy-N-ethylquinolinium involves the reaction of 6-methoxyquinoline with ethyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is then purified through a series of recrystallization steps to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-N-ethylquinolinium has been widely used in scientific research due to its unique fluorescent properties. It has been used as a probe for studying the binding of nucleic acids, proteins, and other biomolecules. Additionally, it has been used in the development of biosensors for the detection of various analytes.
Eigenschaften
CAS-Nummer |
134907-10-1 |
---|---|
Molekularformel |
C12H14ClNO |
Molekulargewicht |
223.7 g/mol |
IUPAC-Name |
1-ethyl-6-methoxyquinolin-1-ium;chloride |
InChI |
InChI=1S/C12H14NO.ClH/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JFDLMJJVKVMQAW-UHFFFAOYSA-M |
SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[Cl-] |
Kanonische SMILES |
CC[N+]1=CC=CC2=C1C=CC(=C2)OC.[Cl-] |
Synonyme |
6-MEQ 6-methoxy-N-ethylquinolinium 6-methoxy-N-ethylquinolinium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.